molecular formula C8H15NO3 B3111834 5-Dimethylcarbamoyl-pentanoic acid CAS No. 1862-09-5

5-Dimethylcarbamoyl-pentanoic acid

Cat. No.: B3111834
CAS No.: 1862-09-5
M. Wt: 173.21 g/mol
InChI Key: UBAFHUGMOCFDQB-UHFFFAOYSA-N
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Description

5-Dimethylcarbamoyl-pentanoic acid is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . It is known for its unique chemical structure, which includes a carboxylic acid group and a dimethylcarbamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Dimethylcarbamoyl-pentanoic acid typically involves the reaction of pentanoic acid with dimethylamine and a suitable activating agent. One common method is the use of carbonyldiimidazole (CDI) as the activating agent, which facilitates the formation of the carbamoyl group. The reaction is usually carried out in an organic solvent such as dichloromethane under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the purification of the final product through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5-Dimethylcarbamoyl-pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The dimethylcarbamoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylate salts.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted carbamoyl derivatives.

Scientific Research Applications

5-Dimethylcarbamoyl-pentanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Dimethylcarbamoyl-pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of metabolic processes and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Dimethylcarbamoyl-pentanoic acid is unique due to the presence of both a carboxylic acid group and a dimethylcarbamoyl group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-(dimethylamino)-6-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-9(2)7(10)5-3-4-6-8(11)12/h3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAFHUGMOCFDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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